molecular formula C12H16ClNO B1388792 3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine CAS No. 946726-85-8

3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine

Cat. No.: B1388792
CAS No.: 946726-85-8
M. Wt: 225.71 g/mol
InChI Key: QQYBCDKBKZQOGN-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine is a pyrrolidine derivative featuring a 4-chloro-3,5-dimethylphenoxy substituent. It serves as a building block for synthesizing organic and bio-active compounds, though commercial availability is currently discontinued .

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-5-11(6-9(2)12(8)13)15-10-3-4-14-7-10/h5-6,10,14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYBCDKBKZQOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261313
Record name 3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-85-8
Record name 3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of approximately 225.71 g/mol. This compound features a pyrrolidine ring substituted with a 4-chloro-3,5-dimethylphenoxy group, which enhances its lipophilicity and potential biological activity. Research into this compound has primarily focused on its applications in drug design and biochemical assays.

Structural Significance

The unique structure of this compound includes:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's conformational flexibility.
  • Chlorinated Phenoxy Group : The presence of chlorine and methyl groups increases lipophilicity, which can enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound has potential applications in various biological contexts:

  • Proteomics Research : The compound is utilized in biochemical assays due to its ability to interact with proteins involved in cellular processes.
  • Drug Design : It serves as a lead compound for developing new pharmaceuticals, particularly through structure-activity relationship (SAR) studies aimed at improving its pharmacological profile.
  • Cellular Interaction Studies : Preliminary findings suggest that it may interact with proteins related to neurotransmission and cardiovascular regulation.

The precise mechanism of action for this compound remains under investigation. However, it is believed to influence various biochemical pathways by binding to specific receptors or enzymes. The following are key areas of focus:

  • Receptor Binding : Interaction studies indicate potential binding affinity with receptors involved in neurotransmission.
  • Enzymatic Activity : Research is ongoing to determine its effects on enzyme activity related to metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

Compound NameStructure CharacteristicsBiological ActivityIC₅₀ (μM)
JQ1Contains an imidazole scaffoldHigh affinity for BRD4 D1<0.092
Compound 14Pyrazolo[3,4-pyrimidine derivativeInhibits CDK2/cyclin A20.057
Compound 15Similar structure to JQ1Dual activity against cancer cell lines0.081

These studies highlight the importance of structural modifications in enhancing biological activity and receptor selectivity.

SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure of this compound affect its biological properties. Key findings include:

  • Modifications that increase hydrophobicity tend to enhance binding affinity to target proteins.
  • Substitutions on the pyrrolidine ring can significantly alter pharmacokinetic properties and therapeutic indices .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₆ClNO
  • Molecular Weight : Approximately 225.71 g/mol
  • Structural Features : The compound features a pyrrolidine ring substituted with a 4-chloro-3,5-dimethylphenoxy group. The presence of chlorine and methyl groups enhances lipophilicity and potential biological activity.

Pharmacological Research

The compound is explored for its potential as a biochemical tool in pharmacology. It is utilized in assays to test binding affinities to target proteins, which is crucial for drug development.

  • Methods of Application :
    • Incubation with protein solutions followed by separation and analysis techniques like mass spectrometry.
  • Results and Outcomes :
    • Data on binding efficiency and specificity, aiding in understanding pharmacodynamics.

Medicinal Chemistry

In medicinal chemistry, 3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine serves as a lead compound for drug design.

  • Methods of Application :
    • Chemical modifications to enhance drug-like properties such as solubility and metabolic stability.
  • Results and Outcomes :
    • Identification of promising derivatives with improved pharmacological profiles through bioassays and preclinical studies.

Biochemical Pathway Studies

Biochemists study the compound's role in cellular processes, examining its effects on various biochemical pathways.

  • Methods of Application :
    • Interaction studies focusing on binding affinities with specific receptors or enzymes.
  • Results and Outcomes :
    • Preliminary findings suggest interactions with proteins involved in neurotransmission and cardiovascular regulation.

Biotechnology Applications

The compound is also investigated for its use in developing biosensors or as a probe in molecular biology studies.

Table 1: Summary of Case Studies

Study FocusFindings
NeuroprotectionReduced neuronal damage in excitotoxic models
Receptor BindingHigh affinity for NMDA receptors
Drug DevelopmentPotential treatments for neurological disorders

Comparison with Similar Compounds

Structural Similarities and Variations

Compounds sharing the 4-chloro-3,5-dimethylphenoxy moiety exhibit structural diversity in their core scaffolds and additional substituents:

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol)
3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine Pyrrolidine None ~237.7 (calculated)
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) Acetic acid derivative Carboxylic acid group 214.65 (calculated)
6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine Pyridine Amine at position 3 248.70
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Pyridine Nitro group at position 3 278.69
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride Pyrrolidine Bromine at position 2, hydrochloride salt 355.10

Key Observations :

  • Pyrrolidine vs. Pyridine Cores: The pyrrolidine ring (saturated amine) in the target compound may enhance solubility in polar solvents compared to pyridine-based analogs like 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine. Pyridine’s aromaticity could increase stability but reduce conformational flexibility .
  • In contrast, the acetamide group in compound 602 () may enhance auxin-like bioactivity .

Physical and Chemical Properties

  • Melting Points: 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine: 80°C . 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine: 96–98°C . Target compound: Not reported, but pyrrolidine derivatives typically exhibit lower melting points than aromatic analogs due to reduced crystallinity.
  • Solubility : The hydrochloride salt form of the brominated analog () suggests improved water solubility compared to the free base form of the target compound .

Preparation Methods

Synthesis of 4-Chloro-3,5-dimethylphenol

Detailed Reaction Mechanism and Optimization

  • Phenol Activation: The phenol is converted into a phenolate ion under basic conditions, increasing nucleophilicity.
  • Nucleophilic Substitution: The phenolate attacks the electrophilic carbon of the alkyl halide attached to pyrrolidine, displacing the halide ion.
  • Stereochemical Considerations: When synthesizing the (3S)-enantiomer, chiral starting materials or resolution techniques may be applied to ensure stereochemical purity.
  • Purification: The crude product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Purity (%) Notes
Chlorination of 3,5-dimethylphenol Cu(NO3)2·3H2O, HCl gas, chloroform, 60 °C, 0.5 MPa 95.9 98.5 High-pressure reactor, GC monitoring
Chlorination alternative CuCl2·2H2O, HCl gas, dichloroethane, 80 °C, 0.5 MPa, oxygen 97.2 98.5 Oxygen atmosphere improves yield
Coupling reaction 4-chloro-3,5-dimethylphenol, 2-chloroethylpyrrolidine, NaOH/K2CO3, reflux Not specified High Purification by recrystallization or chromatography

Research Findings and Industrial Relevance

  • The chlorination step is highly efficient and scalable, with yields exceeding 95% and purity near 99%, which is critical for downstream coupling reactions.
  • The use of copper salts as catalysts and controlled HCl gas dosing under pressurized conditions ensures selective chlorination at the 4-position.
  • The coupling reaction benefits from strong bases and appropriate solvents to maximize the formation of the ether bond.
  • Industrial production methods adapt these laboratory-scale procedures with process intensification and continuous flow techniques to optimize throughput and cost-effectiveness.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine in laboratory settings?

  • Methodology : A multi-step synthesis approach can be adapted from analogous compounds. For example, chloromethylation of pyrrolidine derivatives (as in 2-chloromethyl-3,5-dimethyl-4-methoxypyridine synthesis) involves N-oxidation, nitration, and nucleophilic substitution steps . Optimize reaction conditions (e.g., solvent choice, temperature) using Pd-catalyzed cross-coupling for phenoxy group attachment, similar to methods in pyrrolo[2,3-b]pyridine syntheses . Purification via column chromatography and characterization by 1^1H NMR, FT-IR, and HPLC ensures structural fidelity .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light or moisture. For dissolution, use ethanol or DMSO (30 mg/mL), and dilute with aqueous buffers (e.g., PBS pH 7.2) for biological assays. Aqueous solutions should be used immediately to avoid precipitation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Techniques :

  • Structural confirmation : 1^1H NMR (for substituent patterns), FT-IR (functional group analysis), and mass spectrometry (LC/MS for molecular weight validation) .
  • Purity assessment : HPLC with UV detection (230–280 nm) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are necessary when working with this compound?

  • Safety Protocol : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation, skin contact, or ingestion. In case of exposure, rinse thoroughly with water and seek medical attention. Follow hazardous waste disposal guidelines per institutional policies .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolidine ring influence the biological activity of derivatives?

  • SAR Insights : Modifications to the pyrrolidine ring (e.g., N-alkylation, stereochemistry) can alter receptor binding affinity. For example, replacing the acetic acid moiety in auxin analogs (e.g., 602-UC) with pyrrolidine enhances membrane permeability, as seen in plant growth regulator studies . Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like auxin receptors .

Q. What strategies resolve contradictions in solubility data across solvent systems?

  • Approach : Use a tiered solubility screening protocol:

Test in organic solvents (ethanol, DMSO) at 30 mg/mL.

Dilute with buffered solutions (e.g., PBS) to mimic physiological conditions.

Employ dynamic light scattering (DLS) to monitor aggregation.
Contradictions often arise from solvent polarity or pH effects; adjust co-solvents (e.g., Tween-80) or use sonication for dispersion .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Design Framework :

  • Core modifications : Vary substituents on the pyrrolidine ring (e.g., methyl, halogen) and phenoxy group (e.g., nitro, amino).
  • Biological assays : Test in plant elongation models (e.g., Arabidopsis hypocotyl assays) or mammalian cell lines for cytotoxicity.
  • Data analysis : Use multivariate regression to correlate logP, steric parameters, and bioactivity .

Q. What challenges arise in optimizing reaction yields for multi-step syntheses?

  • Key Challenges :

  • Intermediate instability : Protect reactive groups (e.g., nitro) during chloromethylation.
  • Catalyst efficiency : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and ligands for cross-coupling steps.
  • Scale-up : Use flow chemistry for exothermic reactions (e.g., nitration) to improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine
Reactant of Route 2
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3-(4-Chloro-3,5-dimethylphenoxy)pyrrolidine

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